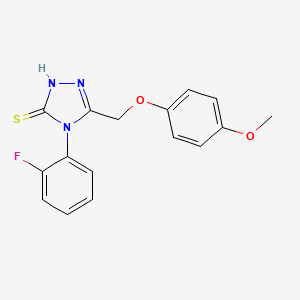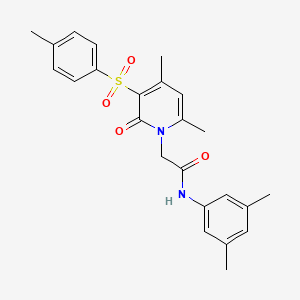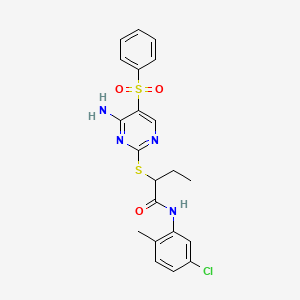![molecular formula C13H14N2O5S2 B2835107 2-({[6-(ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetic acid CAS No. 732291-84-8](/img/structure/B2835107.png)
2-({[6-(ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-({[6-(ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
While there isn’t specific information on the synthesis of this exact compound, there are general methods for the synthesis of thieno[2,3-d]pyrimidines, which are a key structural component of the compound. For example, one method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid .Molecular Structure Analysis
The molecular structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a bicyclic system containing a thiophene (a five-membered ring with four carbon atoms and one sulfur atom) fused to a pyrimidine (a six-membered ring with four carbon atoms and two nitrogen atoms) .Physical and Chemical Properties Analysis
Specific physical and chemical properties of this compound, such as melting point, boiling point, and density, are not provided in the available resources .Aplicaciones Científicas De Investigación
Antimicrobial Properties :
- Substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, including compounds related to the specified chemical structure, have shown significant activity predominantly against Gram-negative bacteria (Woulfe & Miller, 1985).
- Some newly synthesized derivatives related to the specified chemical compound were tested for their antimicrobial activities against bacterial isolates like Escherichia coli and Xanthomonas citri, and also for antifungal activity (Wardkhan et al., 2008).
Anti-Inflammatory Properties :
- Certain derivatives of the compound, particularly those with sulfanyl acetic acid features, have been evaluated for anti-inflammatory activity, with some showing more activity than acetylsalicylic acid and ibuprofen (Jakubkienė et al., 2002).
Antitumor Activities :
- Some thieno[3,2-d]pyrimidine derivatives, which are structurally related to the specified chemical compound, displayed potent anticancer activity on various human cancer cell lines, including human breast adenocarcinoma, cervical carcinoma, and colonic carcinoma (Hafez & El-Gazzar, 2017).
Crystal Structural Analysis :
- The crystal structures of certain sulfanylacetamides, related to the specified compound, have been determined, showcasing their folded conformations and intramolecular hydrogen bonding (Subasri et al., 2016).
Synthesis of Heterocyclic Systems :
- The specified chemical compound is involved in the synthesis of various heterocyclic systems, contributing to the creation of new compounds with potential biological activities (Selič et al., 1997).
Pharmacological Properties :
- Various compounds, including those structurally related to the specified chemical, have been evaluated for their analgesic and anti-inflammatory activities, with some showing activities equivalent to acetylsalicylic acid (Cannito et al., 1990).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(6-ethoxycarbonyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5S2/c1-3-20-13(19)10-6(2)9-11(18)14-7(15-12(9)22-10)4-21-5-8(16)17/h3-5H2,1-2H3,(H,16,17)(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTNGYYKHQRYMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(NC2=O)CSCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxypropanamide](/img/structure/B2835026.png)
![N-[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]prop-2-enamide](/img/structure/B2835027.png)

![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2835031.png)
![Cyclohex-3-en-1-yl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2835033.png)
![N-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2835034.png)
![(Z)-ethyl 2-(1-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2835037.png)


![3-(3,4-dimethoxyphenethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2835040.png)
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl benzo[d]thiazole-2-carboxylate](/img/structure/B2835041.png)

